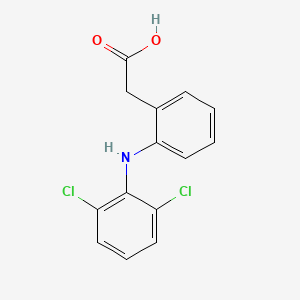

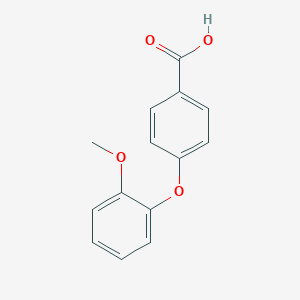

4-(2-Methoxyphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBHUZLSTOFTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347151 | |

| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-54-9 | |

| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

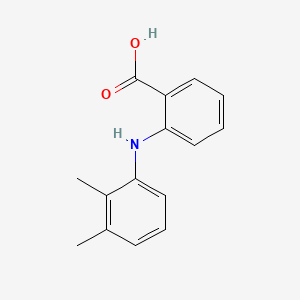

This technical guide provides a comprehensive overview of the synthesis of 4-(2-methoxyphenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Ullmann condensation, a reliable and widely used method for the formation of diaryl ethers. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format. Furthermore, visual diagrams of the synthetic workflow and reaction mechanism are included to facilitate a deeper understanding of the process.

Introduction

This compound is a versatile aromatic carboxylic acid characterized by a methoxyphenyl ether moiety. This structural feature imparts desirable physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Its applications include serving as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and industrial communities. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands out as the most prevalent and effective method for its preparation.

The Ullmann Condensation Approach

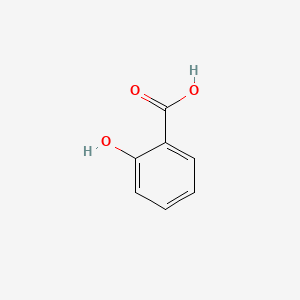

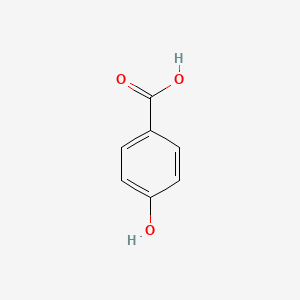

The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific synthesis, 4-halobenzoic acid (typically 4-bromobenzoic acid or 4-iodobenzoic acid) is reacted with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base.

The general reaction scheme is as follows:

X = Br, I

The reactivity of the aryl halide follows the order I > Br > Cl, making aryl iodides and bromides the preferred starting materials. Modern advancements in the Ullmann reaction often employ copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and may include the use of a ligand to facilitate the reaction under milder conditions and improve yields.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Ullmann condensation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromobenzoic acid | ≥98% | Sigma-Aldrich |

| Guaiacol (2-Methoxyphenol) | ≥98% | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich |

| Picolinic Acid | ≥99% | Sigma-Aldrich |

| Potassium Phosphate (K₃PO₄) | ≥98%, anhydrous | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filter flask

Synthesis Procedure

-

Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), guaiacol (1.2 eq), copper(I) iodide (0.1 eq), picolinic acid (0.2 eq), and anhydrous potassium phosphate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.

-

Reaction: The reaction mixture is heated to 120 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The mixture is then acidified to pH 2-3 with 2M hydrochloric acid, which will neutralize the excess base and precipitate the crude product.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value |

| Starting Material A | 4-Bromobenzoic Acid |

| Starting Material B | Guaiacol |

| Catalyst | Copper(I) Iodide |

| Ligand | Picolinic Acid |

| Base | Potassium Phosphate |

| Solvent | DMSO |

| Reaction Temperature | 120 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 75-85% |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 158-161 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (d, J = 8.8 Hz, 2H), 7.20-7.15 (m, 1H), 7.08-7.00 (m, 3H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 171.5, 162.8, 151.2, 146.5, 132.1, 126.9, 122.8, 121.3, 117.4, 113.0, 56.1 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1685 (C=O), 1605, 1500 (C=C, aromatic), 1250, 1110 (C-O) |

| Mass Spectrometry (ESI) | m/z 243.06 [M-H]⁻ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Catalytic Cycle for Ullmann Condensation

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.

Conclusion

The Ullmann condensation provides an effective and adaptable method for the synthesis of this compound. The protocol detailed in this guide, utilizing a copper(I) iodide catalyst with picolinic acid as a ligand, offers a robust procedure for obtaining the target compound in good yields. The structured presentation of experimental details and quantitative data is intended to support researchers and drug development professionals in the efficient and successful synthesis of this important chemical intermediate. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields and shorter reaction times.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a methoxyphenyl ether group, influences its chemical behavior and physical characteristics, making a thorough understanding of its physicochemical properties essential for its application in research and development, particularly in areas like drug discovery where such properties govern pharmacokinetics and pharmacodynamics.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding the interplay of these characteristics.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while basic identifiers and some predicted values are available, specific experimental data for several key properties such as melting point, boiling point, aqueous solubility, and pKa are not readily found in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| CAS Number | 103203-54-9 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Predicted XlogP | 2.4 | [3] |

| Storage Conditions | 0-8 °C | [1] |

Comparative Data of Related Isomers and Analogues

To provide context for the expected physicochemical properties of this compound, the following table presents experimental data for its isomers and the simpler methoxybenzoic acids. These values can offer an estimated range for the properties of the target compound.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | pKa | logP |

| 2-(4-Methoxyphenoxy)benzoic acid | 144-150 | Not available | Not available | Not available | Not available |

| 4-Methoxybenzoic acid | 182-185 | 275 | 0.3 g/L (20 °C) | 4.47 (25 °C) | 1.96 |

| 2-Methoxybenzoic acid | 98-100 | ~275 | 5 mg/mL (30 °C) | Not available | 1.59 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end.[4]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[4]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is the end of the range.[4]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a drug substance, the pKa influences its solubility, absorption, distribution, and excretion.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6]

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent like n-octanol and a polar solvent like water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Physicochemical Properties and Their Interrelation in Drug Development

The physicochemical properties of a compound like this compound are not independent variables but are interconnected and collectively influence its behavior as a potential drug candidate. The following diagram illustrates these relationships.

Caption: Interrelationship of physicochemical properties and their impact on pharmacokinetics.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided standard methodologies for their experimental determination. While there are gaps in the publicly available experimental data for this specific molecule, the provided information on its isomers and related compounds, in conjunction with the detailed protocols, offers a solid foundation for researchers. The interplay of properties such as solubility, pKa, and logP is paramount in drug development, and a thorough characterization of these parameters is a critical step in advancing any compound from a lead candidate to a potential therapeutic agent.

References

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid (CAS: 103203-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)benzoic acid, with the CAS number 103203-54-9, is an aromatic carboxylic acid that holds significant interest in the fields of pharmaceutical development and agrochemical research.[1] Its molecular structure, featuring a methoxyphenyl ether linkage to a benzoic acid moiety, provides a versatile scaffold for the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its potential biological activities, and expected spectroscopic characteristics. The information presented herein is intended to support researchers in their endeavors to explore the therapeutic and commercial potential of this molecule.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been reported by various chemical suppliers. The following table summarizes the available and predicted physicochemical data.

| Property | Value | Source/Reference |

| CAS Number | 103203-54-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][4] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [1][4] |

| Melting Point | Data not available (Expected to be in the range of other phenoxybenzoic acids, e.g., 163-165 °C for 4-phenoxybenzoic acid) | Inferred from[5] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Inferred from general solubility of benzoic acid derivatives. |

| Storage Conditions | Store at 0-8 °C in a cool, dry place. | [1][2] |

Synthesis

A plausible and widely used method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[6][7][8][9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of the target compound, this would involve the reaction of a 4-halobenzoic acid with guaiacol (2-methoxyphenol).

Proposed Synthetic Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 103203-54-9 [sigmaaldrich.com]

- 3. This compound, CasNo.103203-54-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Phenoxybenzoic acid 97 2215-77-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 10. Ullmann Reaction [organic-chemistry.org]

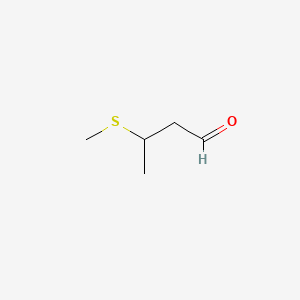

molecular structure of 4-(2-Methoxyphenoxy)benzoic acid

An In-depth Technical Guide on the Molecular Structure of 4-(2-Methoxyphenoxy)benzoic acid

Introduction

This compound is an aromatic carboxylic acid with notable applications in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a methoxyphenyl ether group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various compounds, including anti-inflammatory drugs and herbicides.[1] This technical guide provides a comprehensive overview of the , including its key identifiers, physicochemical properties, spectroscopic data, and a plausible synthetic route.

Molecular Structure and Identification

The consists of a benzoic acid scaffold substituted at the para-position with a 2-methoxyphenoxy group. This substitution involves an ether linkage between the two aromatic rings.

Caption: 2D .

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2][3] |

| Molecular Weight | 244.25 g/mol | [1] |

| CAS Number | 103203-54-9 | [1][2][3] |

| PubChem ID | 618450 | [1] |

| Appearance | White to off-white powder | [1] |

| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | [4] |

| InChI | InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) | [4] |

| InChIKey | UYBHUZLSTOFTOG-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

| Aromatic (benzoic acid ring) | 7.0 - 8.2 | Multiplet |

| Aromatic (phenoxy ring) | 6.8 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (C=O) | 165 - 175 |

| Aromatic (C-O, C-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Carboxylic acid) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether, Methoxy) | 1000 - 1300 | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 244 | [M]⁺ | Molecular ion |

| 229 | [M - CH₃]⁺ | Loss of a methyl group |

| 199 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 123 | [C₇H₇O₂]⁺ | Methoxyphenoxy fragment |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound is the Ullmann condensation, a well-established method for forming diaryl ethers.[5] This would involve the copper-catalyzed reaction between a halogenated benzoic acid derivative and a methoxyphenol.

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

-

Esterification of 4-Halobenzoic Acid: To protect the carboxylic acid group, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid) is first converted to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

-

Ullmann Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-halobenzoic acid ester, 2-methoxyphenol (1.1 equivalents), a copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Intermediate:

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude ester intermediate is purified by column chromatography on silica gel.

-

-

Hydrolysis:

-

The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux for 2-4 hours.

-

After cooling, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

-

Final Purification:

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Conclusion

This compound is a compound with a well-defined molecular structure that lends itself to a variety of applications in chemical synthesis. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and a robust protocol for its synthesis. This information serves as a valuable resource for researchers and professionals in the fields of medicinal and agricultural chemistry.

References

Technical Guide: Physicochemical Properties of 4-(2-Methoxyphenoxy)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 4-(2-Methoxyphenoxy)benzoic acid is not extensively available in public literature. This guide provides a framework based on the compound's chemical structure, data from analogous compounds, and standard pharmaceutical testing protocols. All quantitative data presented is illustrative and should be confirmed through empirical testing.

Introduction

This compound is a chemical compound featuring a benzoic acid moiety linked to a methoxyphenoxy group. Its physicochemical properties, particularly solubility and stability, are critical determinants of its potential utility in pharmaceutical and chemical applications. The presence of both a hydrophilic carboxylic acid group and a more lipophilic methoxyphenoxy group suggests a pH-dependent solubility profile and potential for specific degradation pathways. This document outlines the theoretical considerations for its solubility and stability and provides standard methodologies for their experimental determination.

Predicted Physicochemical Properties

A summary of predicted properties for this compound is provided below. These values are derived from computational models and should be verified experimentally.

| Parameter | Predicted Value | Notes |

| Molecular Weight | 244.24 g/mol | --- |

| pKa | ~4.5 | Estimated based on the benzoic acid moiety. The exact value can be influenced by the methoxyphenoxy substituent. |

| LogP | ~3.2 | Indicates moderate lipophilicity. |

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

Predicted Aqueous Solubility

| pH Condition | Expected Solubility | Rationale |

| Acidic (pH < pKa) | Low | The compound will be in its neutral, less soluble form. |

| Neutral to Basic (pH > pKa) | High | The carboxylic acid will be deprotonated to the more soluble carboxylate salt. |

Solubility in Organic Solvents

| Solvent | Expected Solubility | Rationale |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Low to Moderate | Non-polar solvent. |

| Hexane | Low | Non-polar solvent. |

Stability Profile

The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways.

Potential Degradation Pathways

| Condition | Potential Degradation | Rationale |

| Hydrolysis (Acidic/Basic) | Low | The ether linkage is generally stable to hydrolysis. The amide bond is absent. |

| Oxidation | Moderate | The methoxy group and the aromatic rings may be susceptible to oxidation. |

| Photostability | Moderate to High | Aromatic compounds can be susceptible to photodegradation. |

| Thermal | High | The molecule does not possess intrinsically thermally labile groups. |

Experimental Protocols

The following are standard protocols for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Preparation: Prepare a series of buffered solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).

-

Equilibration: Add an excess amount of this compound to each buffer solution in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid material from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Studies

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat (e.g., at 60-80 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat (e.g., at 60-80 °C).

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Stress: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Caption: Workflow for Forced Degradation Stability Studies.

Structural Considerations for Physicochemical Properties

The chemical structure of this compound dictates its properties. The interplay between its functional groups is key to its behavior in different environments.

Caption: Relationship between Structure and Physicochemical Properties.

Conclusion

While specific experimental data for this compound is sparse, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility and stability profiles. The provided standard protocols offer a clear path for the empirical determination of these crucial parameters. Any research or development involving this compound should commence with a comprehensive experimental evaluation as outlined in this guide.

An In-depth Technical Guide on the Biological Activity of 4-(2-Methoxyphenoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4-(2-methoxyphenoxy)benzoic acid and related benzoic acid structures. The document details their therapeutic potential, focusing on anticancer and anti-inflammatory properties. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Anticancer Activity

Derivatives of benzoic acid have been investigated for their potential as anticancer agents. Studies have shown that modifications to the core benzoic acid structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives, as evaluated by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Compound 2 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 18.7 | Doxorubicin |

| Compound 14 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | Doxorubicin |

| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | MCF7 (Breast) | 22.1 | Tamoxifen |

| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | SaOS-2 (Osteosarcoma) | 19 | Tamoxifen |

| Compound 2 | 3,6-diphenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | K562 (Leukemia) | 15 | Tamoxifen |

| Unnamed | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | 5-fluoro uracil |

| Compound 9 | 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] | HeLa (Cervical) | 10 | Not Specified |

Table 1: Summary of IC50 values for various benzoic acid derivatives against human cancer cell lines[5].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds[5].

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (benzoic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 × 10^4 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Visualization: General Workflow for In Vitro Anticancer Screening

The following diagram illustrates the typical workflow for screening chemical compounds for anticancer activity.

Anti-inflammatory Activity

Certain benzoic acid derivatives have demonstrated potent anti-inflammatory effects. This activity is often evaluated by measuring the inhibition of key inflammatory mediators in cellular models. The this compound structure, in particular, is explored in medicinal chemistry for its potential to treat inflammatory conditions[6].

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of various benzoic acid and acetophenone derivatives isolated from Melicope semecarpifolia was assessed by their ability to inhibit superoxide anion generation and elastase release in fMet-Leu-Phe/cytochalasin B (fMLP/CB)-stimulated human neutrophils[7].

| Compound ID | Compound Name | Inhibition of Superoxide Anion Generation (IC50, µg/mL) | Inhibition of Elastase Release (IC50, µg/mL) |

| 8 | 2-(1'-geranyloxy)-4,6,β-trihydroxyacetophenone | 3.81 ± 0.45 | 3.24 ± 0.28 |

| 9 | 4-(1'-geranyloxy)-2,6,β-trihydroxyacetophenone | 3.52 ± 0.33 | 3.95 ± 0.51 |

| 10 | 5-hydroxy-3,7,3',4'-tetramethoxyflavone | < 4 | < 4 |

| 11 | 5,4'-dihydroxy-3,7,3'-trimethoxyflavone | < 4 | < 4 |

| 12 | 5,4'-dihydroxy-3,7-dimethoxyflavone | < 4 | < 4 |

Table 2: Anti-inflammatory activity of compounds isolated from Melicope semecarpifolia[7].

Experimental Protocols

This assay measures the production of superoxide anions, a key reactive oxygen species (ROS) involved in inflammation, by activated neutrophils.

Materials:

-

Human neutrophils, isolated from venous blood

-

fMet-Leu-Phe (fMLP) and Cytochalasin B (CB)

-

Ferricytochrome c

-

Superoxide dismutase (SOD)

-

Test compounds

-

Hanks' balanced salt solution (HBSS)

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils from the blood of healthy donors.

-

Incubation: Incubate the neutrophils in HBSS with ferricytochrome c and the test compound at 37°C for a specified time.

-

Stimulation: Stimulate the neutrophils with fMLP/CB to induce superoxide anion generation.

-

Absorbance Measurement: Measure the reduction of ferricytochrome c by reading the absorbance at 550 nm. The SOD-inhibitable portion of the reduction represents the superoxide generation.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the superoxide anion generation compared to the control.

This assay quantifies the release of elastase, a proteolytic enzyme stored in neutrophil granules that contributes to tissue damage during inflammation.

Materials:

-

Human neutrophils

-

fMet-Leu-Phe (fMLP) and Cytochalasin B (CB)

-

MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

-

Test compounds

-

Hanks' balanced salt solution (HBSS)

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils as described above.

-

Incubation: Incubate the neutrophils in HBSS with the test compound at 37°C.

-

Stimulation: Stimulate the cells with fMLP/CB to induce degranulation and elastase release.

-

Substrate Addition: After stimulation, add the elastase substrate (MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) to the cell supernatant.

-

Absorbance Measurement: Measure the change in absorbance at 405 nm, which corresponds to the enzymatic activity of the released elastase.

-

Data Analysis: Determine the IC50 value, representing the compound concentration that inhibits 50% of the elastase release.

Visualization: Inflammatory Signaling Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators like iNOS and COX-2[8]. The diagram below shows a simplified representation of this inhibitory action.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

4-(2-Methoxyphenoxy)benzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyphenoxy)benzoic acid is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a diverse range of organic compounds. Its unique structure, featuring a carboxylic acid moiety and a methoxy-substituted phenoxy group, imparts desirable physicochemical properties and versatile reactivity, making it an attractive starting material for applications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| CAS Number | 103203-54-9 | |

| Appearance | White to off-white powder | |

| Melting Point | 182-185 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Predicted)

| ¹H NMR (400 MHz, DMSO-d₆) - Predicted | ¹³C NMR (100 MHz, DMSO-d₆) - Predicted |

| Chemical Shift (ppm) | Assignment |

| ~12.9 (s, 1H) | -COOH |

| ~7.95 (d, 2H) | Ar-H |

| ~7.20 - 7.00 (m, 4H) | Ar-H |

| ~6.90 (d, 2H) | Ar-H |

| ~3.80 (s, 3H) | -OCH₃ |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6] This reaction involves the coupling of a phenol with an aryl halide.

General Reaction Scheme

Figure 1: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Ullmann condensations.[7][8]

Materials:

-

4-Bromobenzoic acid

-

2-Methoxyphenol (Guaiacol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to dissolve the reactants and facilitate stirring.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the excess base and precipitate the crude product.

-

Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the crude product with water until the filtrate is neutral.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile building block due to the presence of two reactive functional groups: the carboxylic acid and the diaryl ether.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including:

-

Esters: Reaction with alcohols in the presence of an acid catalyst.

-

Amides: Reaction with amines using a coupling agent (e.g., DCC, EDC).

-

Acid chlorides: Reaction with thionyl chloride or oxalyl chloride.

-

Alcohols: Reduction with a strong reducing agent like lithium aluminum hydride.

These transformations allow for the incorporation of the 4-(2-methoxyphenoxy)phenyl motif into a wide range of larger, more complex molecules.

Role in Medicinal Chemistry

The diaryl ether linkage is a common structural feature in many biologically active compounds. The this compound scaffold has been explored for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs.[9]

Biological Activity and Signaling Pathways

Derivatives of benzoic acid are known to exhibit a range of biological activities, with anti-inflammatory properties being of significant interest.[10] While specific quantitative data for this compound is limited, its structural features suggest potential modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11][12] It is plausible that derivatives of this compound could act as COX inhibitors.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Various Benzothiophene derivatives | COX-2 | 0.31 - 1.40 | [11] |

| Pterostilbene-carboxylic acid derivatives | COX-2 | 0.085 - 0.141 | [12] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to meloxicam | [13] |

Table 3: COX-2 Inhibitory Activity of Structurally Related Compound Classes.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including COX-2. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.[2] Benzoic acid derivatives have been shown to inhibit NF-κB activation.[10]

| Compound Class | Target | IC₅₀ (µM) | Reference |

| EF31 (Curcumin analog) | NF-κB | ~5 | [4] |

| Silicon-containing ibuprofen derivatives | NF-κB | Lower than ibuprofen | [14] |

Table 4: NF-κB Inhibitory Activity of Structurally Related Compound Classes.

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of intervention for a molecule like this compound or its derivatives within the COX-2 and NF-κB signaling pathways.

Figure 2: Potential modulation of the NF-κB signaling pathway.

Figure 3: Potential inhibition of the COX-2 pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via Ullmann condensation and the presence of two readily modifiable functional groups make it an attractive starting material for the development of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The structural motif of this compound suggests a promising potential for the discovery of novel anti-inflammatory agents that may act through the inhibition of the COX-2 and NF-κB signaling pathways. This guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]

- 4. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)benzoic acid, a diaryl ether derivative, is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Its structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its potential as a therapeutic agent.

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its structural class of diaryl ethers has been accessible through established organic synthesis reactions for many decades. The development and refinement of reactions such as the Ullmann condensation and the Williamson ether synthesis have been pivotal in the preparation of this and related compounds. Its emergence in scientific literature and commercial catalogs is closely tied to the expansion of chemical libraries for drug discovery and agrochemical research.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white powder.[1] Key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 103203-54-9 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data for the specific isomer this compound is not readily available in public databases. However, based on the structure, the expected signals would include a singlet for the methoxy group protons, and distinct aromatic proton signals for the two substituted benzene rings, as well as a carboxylic acid proton signal. |

| ¹³C NMR | Similar to the ¹H NMR, a complete, publicly available ¹³C NMR spectrum for this specific isomer is not available. The spectrum would be expected to show signals for the methoxy carbon, the carboxylic carbon, and the twelve aromatic carbons. |

| Infrared (IR) | The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic rings. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical and robust methods for diaryl ether formation: the Ullmann Condensation and the Williamson Ether Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol.[2] In the context of synthesizing this compound, this would involve the reaction of a 4-halobenzoic acid with 2-methoxyphenol.

Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.0 eq), 4-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reaction: The reaction mixture is heated to a temperature between 120-150 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into an acidic aqueous solution (e.g., 1M HCl).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an organohalide.[3][4][5][6] For the synthesis of this compound, this can be approached in two ways: by reacting the sodium salt of 4-hydroxybenzoic acid with 2-haloanisole or by reacting the sodium salt of 2-methoxyphenol with a 4-halobenzoic acid ester followed by hydrolysis. The former is generally more common.

References

Spectroscopic Profile of 4-(2-Methoxyphenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-Methoxyphenoxy)benzoic acid. These predictions are based on the known spectral characteristics of related compounds such as 4-phenoxybenzoic acid, 4-methoxybenzoic acid, and other substituted aromatic ethers and carboxylic acids.[1][2][3][4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (ortho to -COOH) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic (ortho to ether) | 6.9 - 7.1 | Doublet | 2H |

| Aromatic (methoxyphenoxy) | 6.9 - 7.3 | Multiplet | 4H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 167 - 170 |

| Aromatic (attached to -COOH) | 129 - 132 |

| Aromatic (ortho to -COOH) | 131 - 133 |

| Aromatic (ortho to ether) | 118 - 121 |

| Aromatic (attached to ether) | 155 - 158 |

| Aromatic (methoxyphenoxy, C-O) | 150 - 153 |

| Aromatic (methoxyphenoxy, C-OCH₃) | 148 - 151 |

| Aromatic (methoxyphenoxy) | 113 - 125 |

| Methoxy (-OC H₃) | 55 - 57 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic of H-bonded dimer |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple bands |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands |

| C-O Stretch (Ether, Aryl) | 1220 - 1260 | Strong, sharp |

| C-O Stretch (Carboxylic Acid) | 1280 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| Adduct / Fragment | Predicted m/z | Ion Type |

| [M+H]⁺ | 245.08 | Protonated Molecule |

| [M+Na]⁺ | 267.06 | Sodiated Molecule |

| [M-H]⁻ | 243.07 | Deprotonated Molecule |

| [M]⁺˙ | 244.07 | Molecular Ion (Radical Cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.[10]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Data Acquisition for ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

-

Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[13]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[14]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[14]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[15]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer like a quadrupole, time-of-flight (TOF), or ion trap.[16]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.[17]

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 2. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzoic acid [webbook.nist.gov]

- 9. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. eng.uc.edu [eng.uc.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. scribd.com [scribd.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Pivotal Role of 4-(2-Methoxyphenoxy)benzoic Acid as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)benzoic acid, a diaryl ether derivative, has emerged as a crucial scaffold in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, combining a benzoic acid moiety with a methoxy-substituted phenoxy group, provide a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the synthesis, properties, and significant applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 103203-54-9 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of diaryl ethers. This method involves the coupling of an aryl halide with a phenol.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of structurally similar diaryl ethers.[2]

Materials:

-

4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)

-

Guaiacol (2-methoxyphenol)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), pyridine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 4-halobenzoic acid, guaiacol, copper catalyst, and base in the chosen solvent.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.

-

Reaction: Heat the mixture to a temperature typically ranging from 120°C to 200°C.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Expected Yield:

Based on the synthesis of a similar compound, 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid, the coupling step can be expected to yield approximately 65% of the product, with subsequent purification steps leading to a high overall purity.[2]

Synthesis Workflow

Role as a Synthetic Intermediate in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The benzoic acid functionality allows for the formation of amides, esters, and other derivatives, while the diaryl ether core is a common motif in many biologically active molecules.

Anti-inflammatory Agents and Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[4] Benzoic acid derivatives have been extensively studied as potential COX inhibitors.[4][5] The structural framework of this compound provides a foundation for designing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

The development of derivatives often involves the modification of the carboxylic acid group to an amide or ester, which can influence the compound's binding affinity and selectivity for the COX-2 active site.

Signaling Pathway: COX-2 in Inflammation

Quantitative Data on Biological Activity

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, studies on structurally related phenoxy acetic acid derivatives have shown significant selective COX-2 inhibition. For instance, some derivatives have exhibited IC₅₀ values in the range of 0.06–0.09 μM for COX-2, indicating potent inhibitory activity.[5]

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Phenoxy Acetic Acid Derivatives | COX-2 | 0.06 - 0.09 | [5] |

| Phenoxy Acetic Acid Derivatives | COX-1 | 4.07 - 14.5 | [5] |

This data suggests that the this compound scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors.

Conclusion

This compound is a synthetic intermediate of considerable importance, particularly in the field of medicinal chemistry. Its synthesis via the Ullmann condensation is a well-established and adaptable method. The inherent structural features of this molecule make it an ideal candidate for the development of novel anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the utility of this versatile chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Methoxyphenyl Ether Group: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The methoxyphenyl ether, with its core structural motif of a methoxy group (-OCH₃) attached to a phenyl ring, is a ubiquitous functional group in organic chemistry, particularly in the fields of natural products, pharmaceuticals, and materials science. The interplay of the methoxy group's electronic properties—its electron-donating resonance effect and its electron-withdrawing inductive effect—imparts a rich and nuanced reactivity to the aromatic ring and the ether linkage itself. This technical guide provides an in-depth exploration of the key reactions involving the methoxyphenyl ether group, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways and workflows to aid in both theoretical understanding and practical application.

Electronic Effects of the Methoxy Group

The reactivity of the methoxyphenyl ether group is fundamentally governed by the electronic influence of the methoxy substituent on the aromatic ring. This influence is a combination of two opposing effects:

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions. This electron-donating resonance effect is the dominant factor in determining the regioselectivity of electrophilic aromatic substitution reactions.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

Overall, the resonance effect is stronger than the inductive effect, leading to a net activation of the aromatic ring towards electrophilic attack. The Hammett equation provides a quantitative measure of these electronic effects.

Hammett Substituent Constants

The Hammett substituent constants (σ) quantify the electronic influence of a substituent on the reactivity of a benzene derivative. For the methoxy group, the values highlight its dual electronic nature:

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | +0.12 | -0.27 |

The positive σ_meta_ value indicates an electron-withdrawing effect at the meta position, where the resonance effect is not operative. Conversely, the negative σ_para_ value reflects the strong electron-donating character at the para position due to resonance.

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the anisole ring makes it highly susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Quantitative Data on Regioselectivity

The ratio of ortho to para substitution is influenced by the nature of the electrophile and the reaction conditions, particularly steric hindrance.

| Reaction | Electrophile | Conditions | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | ~30-40 | ~60-70 | <2 | [1][2] |

| Bromination | Br⁺ | Br₂ in Acetic Acid | ~10 | ~90 | Trace | [3] |

| Friedel-Crafts Acylation | RCO⁺ | Acetyl Chloride/AlCl₃ | <5 | >95 | - | [4] |

| Sulfonation | SO₃ | H₂SO₄ | ~36 | ~64 | - | [5] |

Experimental Protocols

This protocol describes the regioselective bromination of anisole to yield primarily p-bromoanisole.

Materials:

-

Anisole

-

Glacial Acetic Acid

-

Bromine

-

Saturated sodium bisulfite solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve anisole (1.0 eq) in glacial acetic acid.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 15-30 minutes, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding saturated sodium bisulfite solution until the orange color of excess bromine disappears.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

This protocol details the acylation of anisole to produce primarily p-methoxyacetophenone.

Materials:

-

Anisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane

-

Ice

-

Hydrochloric acid (concentrated)

Procedure:

-

To a stirred solution of anisole (1.0 eq) and acetic anhydride (1.1 eq) in dichloromethane at 0 °C, slowly add anhydrous aluminum chloride (1.2 eq) in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Ether Cleavage

The carbon-oxygen bond of the methoxy group can be cleaved under various conditions to yield a phenol. This reaction is crucial in natural product synthesis and for the removal of methoxy-containing protecting groups.

Common Reagents and Yields

| Reagent | Conditions | Typical Yield (%) | Reference |

| Boron tribromide (BBr₃) | Dichloromethane, 0 °C to RT | >90 | [7] |

| Hydrobromic acid (48%) | Acetic acid, reflux | Variable | |